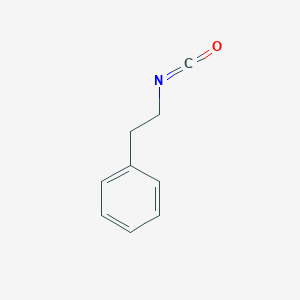

Phenethyl isocyanate

Descripción general

Descripción

Phenethyl isocyanate is an isocyanate having a 2-phenylethyl group attached to the nitrogen . It has a role as a hapten . It is a colorless to yellow liquid .

Molecular Structure Analysis

This compound has a molecular formula of C9H9NO . The N=C=O linkage is nearly linear . The C=N and C=O distances are respectively 1.195 and 1.173 Å .Chemical Reactions Analysis

Phenyl isocyanate, a related compound, reacts with ethyl alcohol to yield ethyl α,γ-diphenylallophanate and trace of phenyl isocyanate dimer . It can undergo addition reaction with primary nitroparaffins in the presence of a tertiary alkyl amine catalyst to form sym-disubstituted urea and furoxane .Physical and Chemical Properties Analysis

This compound has a molecular weight of 147.17 g/mol . It has a density of 1.0±0.1 g/cm^3 . Its boiling point is 228.5±19.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.5±3.0 kJ/mol . The flash point is 67.4±22.6 °C . The index of refraction is 1.514 .Aplicaciones Científicas De Investigación

1. Inhibition of Cytochrome P450 Enzymes

Phenethyl isocyanate, a derivative of phenethyl isothiocyanate, has been studied for its role in inhibiting cytochrome P450 enzymes. This inhibition is significant due to the role of these enzymes in metabolizing various substances within the body. Studies have demonstrated the potential of this compound in this area, highlighting its importance in understanding drug metabolism and potential interactions (Konsue & Ioannides, 2010).

2. Development of Non-Hazardous Chemical Substitutes

Research into the development of safer, non-hazardous substitutes for toxic chemicals has identified this compound as a potential candidate. Its properties make it a suitable replacement in various industrial applications, contributing to safer working environments and reducing health risks associated with hazardous chemicals (Sa̧czewski et al., 2006).

3. Cancer Research and Chemoprevention

This compound has been linked to cancer research, particularly in understanding the mechanisms of chemoprevention. Its role in triggering apoptosis in cancer cells has been a subject of interest, providing insights into potential therapeutic approaches for cancer treatment (Yoshigae et al., 2013).

4. Green Chemistry and Environmental Safety

In the field of green chemistry, this compound plays a role in the development of non-phosgene methods for isocyanate production. This research is crucial for reducing the environmental impact of industrial processes and promoting safer, more sustainable chemical production methods (Wang et al., 2017).

5. Nanotechnology and Material Science

The reactivity of this compound with various materials has been explored in nanotechnology and material science. Its interaction with functionalized graphene oxide, for example, demonstrates its potential in the development of advanced materials, including polyurethane nanocomposites (Ederer et al., 2017).

Mecanismo De Acción

Target of Action

Phenethyl isocyanate (PEITC) is a naturally occurring isothiocyanate found in some cruciferous vegetables . It has been studied for its potential chemopreventive properties . The primary targets of PEITC are various proteins and enzymes, including those involved in the ATP-binding-cassette (ABC) family . These targets play crucial roles in cellular processes such as metabolism, cell cycle regulation, and apoptosis .

Biochemical Pathways

PEITC affects several biochemical pathways. It induces cancer cell apoptosis by upregulating apoptotic genes . It also causes cell cycle arrest at the G2/M phase by generating reactive oxygen species and depleting intracellular glutathione . Furthermore, it downregulates the estrogen receptor, decreases sensitivity to estrogen, and inhibits tumor metastasis . Inhibition of angiogenesis is one of the recently reported mechanisms of breast cancer prevention by PEITC .

Pharmacokinetics

The pharmacokinetic features of PEITC include linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . Its metabolism is reversible and capacity-limited in hepatic elimination . PEITC is metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of PEITC undergoing further conversion to mercapturic acid by N-acetyl transferase in rats and humans .

Result of Action

The molecular and cellular effects of PEITC’s action are diverse. It can induce apoptosis in cancer cells, cause cell cycle arrest, downregulate the estrogen receptor, decrease sensitivity to estrogen, and inhibit tumor metastasis . These effects contribute to its potential chemopreventive properties .

Action Environment

The action of PEITC can be influenced by various environmental factors. For instance, its stability can be affected by pH and temperature . It is stable in aqueous buffers at pH 7.4, with increased stability under refrigerated conditions . Additionally, its bioavailability and efficacy can be influenced by factors such as diet and the presence of other compounds .

Safety and Hazards

Phenethyl isocyanate is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is very toxic to aquatic life with long-lasting effects .

Direcciones Futuras

Phenethyl isothiocyanate, a related compound, has been extensively studied as a chemopreventive agent in several preclinical species and in humans . It is known to not only prevent the initiation phase of carcinogenesis process but also to inhibit the progression of tumorigenesis . Based on accumulating evidence, it is a promising agent for cancer therapy and is already under clinical trials for leukemia and lung cancer .

Análisis Bioquímico

Cellular Effects

Phenethyl isocyanate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to enhance the cytotoxic effects of PARP inhibitors in high-grade serous ovarian cancer cells . It also upregulates death receptors 4 and 5 and inhibits proliferation in human cancer stem-like cells .

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

This compound has been studied in animal models, showing that its effects can vary with different dosages. For instance, dietary this compound reduced tumor size when given simultaneously with a carcinogen in a mouse model

Metabolic Pathways

This compound is involved in metabolic pathways, potentially interacting with various enzymes or cofactors

Propiedades

IUPAC Name |

2-isocyanatoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACRKYQRZABURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173052 | |

| Record name | Phenylethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1943-82-4 | |

| Record name | Phenethyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylethyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylethylisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Phenylethylisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W78MJV7AIA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Phenethyl Isocyanate in current research?

A1: this compound is widely employed as a derivatizing agent in analytical chemistry, particularly for enhancing the detectability of specific drug molecules during High-Performance Liquid Chromatography (HPLC) analysis. [, , , ] This technique has proven valuable in quantifying drugs like ethambutol, commonly used in anti-tuberculosis therapies. [, ]

Q2: How does this compound contribute to studying drug metabolism?

A2: Research indicates that this compound can inactivate the cytochrome P450 enzyme CYP2E1, a key player in drug metabolism. [] This inactivation process involves both heme destruction and protein modification within CYP2E1, with the latter being the dominant mechanism. [] This interaction allows researchers to study the metabolic pathways and potential drug-drug interactions involving CYP2E1.

Q3: Can you elaborate on the mechanism of CYP2E1 inactivation by this compound?

A3: While this compound itself doesn't directly inactivate CYP2E1, its metabolic byproduct, this compound, plays a crucial role. [] During metabolism, CYP2E1 catalyzes the desulfurization of this compound, generating this compound as a reactive intermediate. [] This reactive intermediate then forms covalent bonds with CYP2E1, leading to its inactivation. []

Q4: Are there specific amino acid residues in CYP2E1 targeted by this compound during inactivation?

A4: Mass spectrometry analysis of the inactivated CYP2E1 suggests that Cys 268 is a potential target for modification by this compound. [] Further investigations are necessary to definitively confirm this interaction and explore the involvement of other potential residues.

Q5: What are the implications of this compound's interaction with CYP2E1 in a clinical setting?

A6: Since CYP2E1 is involved in metabolizing various drugs, its inactivation by this compound could potentially lead to drug-drug interactions. [] This highlights the importance of considering potential CYP2E1 interactions when co-administering drugs metabolized by this enzyme with compounds like Phenethyl Isothiocyanate, which is known to be metabolized to this compound. []

Q6: Has the use of this compound as a derivatizing agent been validated?

A7: Yes, studies employing this compound as a derivatizing agent for HPLC analysis typically involve method validation procedures following guidelines set by organizations like the International Conference on Harmonization (ICH). [, ] This ensures the accuracy, precision, and reliability of the analytical method.

Q7: Are there any concerns about the stability of this compound during its application?

A8: Studies utilizing this compound for derivatization often investigate and optimize reaction parameters like temperature, time, and molar ratios to ensure optimal derivatization efficiency and minimize potential degradation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.